A Technical Guide to the Physicochemical Characterization of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
A Technical Guide to the Physicochemical Characterization of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Profiling a Novel Benzoic Acid Derivative
In the landscape of drug discovery and development, the meticulous characterization of a molecule's physicochemical properties is a foundational pillar upon which all subsequent research is built. These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide focuses on 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, a sulfonamide-containing benzoic acid derivative.
It is critical to note that while this molecule holds potential structural similarities to established compounds, there is a notable scarcity of publicly available experimental data for this specific chemical entity. The CAS number 34642-77-0, sometimes erroneously associated with this class of molecule, is correctly assigned to Amoxicillin Sodium[1][2]. Therefore, this document serves a dual purpose: to outline the computed and theoretical properties of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid and, more importantly, to provide a comprehensive framework of the experimental methodologies required for its full characterization, drawing context from structurally related analogs.
Part 1: Molecular Structure and Computed Properties
The initial step in characterizing any new chemical entity is to understand its fundamental structural and electronic attributes. These can be reliably predicted using computational models, providing a baseline for subsequent experimental validation.
Chemical Structure:
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IUPAC Name: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
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Core Moieties: The molecule integrates three key functional groups that dictate its chemical behavior:
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A benzoic acid group, which imparts acidic properties.
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A sulfonamide linker, a common feature in many therapeutic agents.
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A diethylamino group, which introduces a basic, lipophilic character.
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These features suggest a molecule with complex pH-dependent behavior and the potential for multiple intermolecular interactions.
| Property | Predicted Value | Source / Comment |
| Molecular Formula | C₁₂H₁₇NO₄S | Based on chemical structure. |
| Molecular Weight | 271.33 g/mol | Based on chemical structure. |
| XLogP3 | ~2.0 - 3.0 | Estimated based on analogs like 3-(diethylsulfamoyl)benzoic acid (XLogP3: 1.3)[3] and Probenecid (LogP: 3.21)[4]. The 4-methyl group increases lipophilicity. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 5 | From the sulfonyl and carboxyl oxygens and the sulfonamide nitrogen. |
| Rotatable Bond Count | 5 | Indicating conformational flexibility. |
Part 2: Essential Experimental Physicochemical Protocols
The following sections detail the critical experimental procedures necessary to define the physicochemical profile of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid. The causality behind experimental choices and the integration of self-validating systems are emphasized.
Melting Point and Thermal Behavior Analysis
Importance: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a highly pure compound. Furthermore, thermal analysis by Differential Scanning Calorimetry (DSC) can reveal polymorphism, solvation states, and degradation temperatures, which are vital for formulation and stability studies.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the synthesized and purified compound into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from ambient (e.g., 25 °C) to a temperature beyond the expected melt (e.g., 250 °C).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity. For context, the related compound Probenecid exhibits a melting point between 198-200 °C[4].
Solubility Determination
Importance: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH. Determining this pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.
Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)
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Buffer Preparation: Prepare a series of biocompatible buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
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Sample Incubation: Add an excess amount of the compound to vials containing each buffer. This ensures that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
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Sample Processing: After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Data Interpretation: Plot solubility (e.g., in mg/mL or µM) against pH. For this compound, significantly lower solubility is expected at low pH where the carboxylic acid is protonated, and higher solubility is expected at neutral and basic pH where it is deprotonated (ionized). Studies on Probenecid show its solubility can be dramatically increased by forming salts, highlighting the importance of ionization[5][6].
Dissociation Constant (pKa) Measurement
Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It quantitatively defines the pH-solubility relationship and is critical for predicting a drug's absorption site in the body. The target molecule is amphoteric, with an acidic pKa from the carboxylic acid and a potential basic pKa associated with the diethylamino group.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure initial solubility.
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Titration: While monitoring the pH with a calibrated electrode, incrementally add a standardized titrant (e.g., 0.1 M NaOH to titrate the acidic group, followed by 0.1 M HCl to back-titrate and determine the basic pKa).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, often calculated using the first or second derivative of the curve.
Lipophilicity (LogP / LogD)
Importance: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance[7]. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for all ionic and neutral species.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
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System Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. The two phases must be pre-saturated with each other.
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Partitioning: Add a known amount of the compound to the system.
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Equilibration: Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.
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Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous and octanol layers using a validated HPLC-UV method.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Part 3: Analytical Workflow and Purity Assessment
A robust analytical workflow is essential to confirm the identity and ensure the purity of each synthesized batch before its use in further studies. This workflow is a self-validating system where each step confirms the success of the previous one.
Caption: Analytical workflow for novel compound characterization.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Rationale: RP-HPLC is the gold standard for determining the purity of small organic molecules due to its high resolution and sensitivity. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This protocol is based on established methods for analyzing sulfonamides[8][9].
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Photo-Diode Array (PDA) detector.
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Column: A C18 stationary phase column (e.g., YMC-Triart C8 (250x4.6 mm), 5µm) is a suitable starting point[8].
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
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Gradient Elution: A gradient elution is necessary to resolve both polar and nonpolar impurities effectively.
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Start at 5-10% B for 2-3 minutes.
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Ramp to 95% B over 15-20 minutes.
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Hold at 95% B for 3-5 minutes.
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Return to initial conditions and equilibrate for 5-7 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 265 nm)[8]. A PDA detector allows for peak purity analysis by comparing spectra across the peak.
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Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
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Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
References
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Hou, B., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4911, Probenecid. Available at: [Link]
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Hou, B., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. ResearchGate. Available at: [Link]
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Di, L. (2015). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In Comprehensive Medicinal Chemistry III. Available at: [Link]
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Phebra (n.d.). PRODUCT INFORMATION - PROBENECID. Available at: [Link]
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Patil, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
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Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]
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Vikas College of Pharmacy (2016). Analysis of sulfonamides. Slideshare. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 285710, 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 794595, 3-(Diethylsulfamoyl)benzoic acid. Available at: [Link]
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Pharmaffiliates (n.d.). CAS No : 34642-77-8| Product Name : Amoxicillin Sodium - API. Available at: [Link]
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MDPI (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23647763, 3-Ethyl-6-(((4-fluorophenyl)sulfonyl)amino)-2-methylbenzoic acid. Available at: [Link]
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